molecular formula C25H19NO3 B1672498 Fendosal CAS No. 53597-27-6

Fendosal

Número de catálogo: B1672498
Número CAS: 53597-27-6
Peso molecular: 381.4 g/mol
Clave InChI: HAWWPSYXSLJRBO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Fendosal puede sintetizarse mediante varios métodos. Una ruta sintética común implica la reacción de beta-tetralona con pirrolidina para producir una enamina, que luego se condensa con bromuro de fenacilo en presencia de dimetilformamida (DMF) para producir 1-fenacil-2-tetralona. Esta dicetona se cicla luego con ácido 5-aminosalicílico en ácido acético en reflujo .

Análisis De Reacciones Químicas

Fendosal sufre varios tipos de reacciones químicas:

    Oxidación: this compound se puede oxidar en condiciones específicas para formar varios productos de oxidación.

    Reducción: Se puede reducir para formar diferentes derivados reducidos.

    Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en la porción de benzoindol.

    Reactivos y condiciones comunes: Los reactivos típicos utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución.

    Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Pain Management

Fendosal has been extensively studied for its analgesic properties, particularly in postoperative settings. Clinical trials have shown that a single oral dose of 400 mg this compound provides pain relief comparable to 650 mg of aspirin, but with a longer duration of action. In one study involving patients undergoing molar tooth extraction, this compound at doses of 200 mg and 400 mg demonstrated significant analgesic effects compared to placebo, establishing its potential as an effective pain management option in dental and surgical procedures .

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory activity, making it suitable for treating various inflammatory conditions. Its mechanism involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. This property positions this compound as a viable alternative for patients who may experience adverse effects from conventional NSAIDs .

Potential in Chronic Conditions

Emerging research suggests that this compound may have applications beyond acute pain management. Investigations into its effects on chronic conditions such as arthritis and neurodegenerative diseases are underway. The compound's ability to modulate inflammatory pathways could offer therapeutic benefits in managing chronic inflammation associated with these diseases .

Comparison with Other NSAIDs

This compound has been compared with other NSAIDs in terms of efficacy and safety profiles. Its lower gastrointestinal toxicity makes it an attractive option for long-term use in patients requiring ongoing pain management. The following table summarizes key comparisons:

Parameter This compound Aspirin Ibuprofen
Analgesic EfficacyComparableStandardModerate
Duration of ActionLongerShorterModerate
Gastrointestinal ToxicityLowerHigherModerate
Route of AdministrationOralOralOral

Case Study 1: Dental Pain Management

In a randomized controlled trial involving 153 patients, this compound was administered at varying doses (100 mg, 200 mg, and 400 mg) following the extraction of impacted molar teeth. Results indicated that while 100 mg was ineffective, both 200 mg and 400 mg provided significant analgesia, with the latter showing superior efficacy compared to both placebo and lower doses .

Case Study 2: Chronic Inflammatory Conditions

A preliminary study investigated the use of this compound in patients with rheumatoid arthritis. Participants receiving this compound reported reduced joint pain and swelling over a six-week period compared to those on standard NSAID therapy. These findings suggest potential for this compound in managing chronic inflammatory conditions effectively .

Mecanismo De Acción

Fendosal ejerce sus efectos inhibiendo la síntesis de prostaglandinas, que son mediadores de la inflamación y el dolor. Lo logra bloqueando la enzima ciclooxigenasa (COX), que convierte el ácido araquidónico en prostaglandinas. Esta inhibición reduce la inflamación y alivia el dolor .

Actividad Biológica

Fendosal, a non-steroidal anti-inflammatory drug (NSAID), is a derivative of salicylic acid and has been studied for its analgesic and anti-inflammatory properties. This article summarizes the biological activity of this compound based on recent research findings, including molecular docking studies, clinical trials, and comparative analyses with other NSAIDs.

This compound primarily exhibits its biological activity through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of inflammation and pain, and their inhibition results in reduced inflammatory responses and pain relief. Additionally, this compound has shown significant interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation, which may contribute to its therapeutic effects in neurodegenerative conditions.

Molecular Docking Studies

Recent computational studies have highlighted this compound's potential as an effective inhibitor of AChE and BuChE. The binding energies obtained from docking simulations indicate that this compound exhibits lower binding energies compared to other NSAIDs, suggesting a stronger affinity for these enzymes.

Table 1: Docking Results of this compound Against AChE and BuChE

CompoundTarget EnzymeBinding Energy (kcal/mol)Docking Score
This compoundAChE-9.541High
This compoundBuChE-9.570High
AspirinAChEHigherLower
AspirinBuChEHigherLower

The results demonstrate that this compound not only binds effectively to both cholinesterases but also shows potential for further clinical investigation regarding its neuroprotective properties.

Clinical Efficacy

Clinical trials have assessed the analgesic effects of this compound in various postoperative pain models. In a comparative study, this compound was found to be as effective as aspirin at similar dosages.

Case Study: Analgesic Effect Comparison

In a randomized controlled trial involving postoperative patients, the analgesic efficacy of this compound was evaluated against ibuprofen and aspirin:

  • Participants : 300 patients post-surgery
  • Dosage : this compound 200 mg vs. Aspirin 650 mg
  • Outcome : Both medications provided significant pain relief compared to placebo, with no notable differences in adverse effects.

The findings suggest that this compound can be considered a viable alternative to traditional NSAIDs for managing postoperative pain.

Anti-Cancer Potential

Emerging research indicates that this compound may possess chemopreventive properties in colorectal cancer models. Studies have shown that NO-NSAIDs (including derivatives like this compound) enhance anti-cancer activity compared to their parent compounds through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways related to cell proliferation and apoptosis.

Table 2: Summary of Anti-Cancer Activity Studies

Study ReferenceModelFindings
In vitroEnhanced apoptosis in cancer cells
Colorectal cancerReduced tumor growth in animal models

Q & A

Basic Research Questions

Q. What validated analytical methods are available for quantifying Fendosal in biological matrices, and how do their sensitivity and reproducibility compare?

Methodological Answer: A rapid fluorimetric method is widely used for plasma analysis. This compound is extracted from buffered plasma and quantified via fluorescence induced by short-wave UV light. This method achieves a linear range of 0–8 μg/mL with a detection limit of 0.1 μg/mL and high throughput (50 assays/day) . Alternative techniques include HPLC-UV and LC-MS/MS, which offer higher specificity for metabolite identification. For validation, researchers should compare recovery rates, intra-/inter-day precision, and matrix effects across methods.

Q. How can researchers design experiments to elucidate this compound’s pharmacological mechanism as an NSAID?

Methodological Answer:

  • Receptor Binding Assays: Test affinity for cyclooxygenase (COX-1/COX-2) isoforms using competitive inhibition assays with fluorescent probes (e.g., flurbiprofen as a control).
  • Enzyme Activity Studies: Measure prostaglandin E2 (PGE2) suppression in vitro using ELISA in lipopolysaccharide-stimulated macrophages .
  • In Vivo Models: Employ carrageenan-induced paw edema in rodents to correlate dose-dependent anti-inflammatory effects with plasma concentrations .

Q. What are the key considerations for ensuring chemical stability of this compound in experimental formulations?

Methodological Answer:

  • Storage Conditions: Assess degradation kinetics under varying pH (e.g., simulated gastric fluid vs. neutral buffers), temperature (4°C vs. 25°C), and light exposure.
  • Analytical Monitoring: Use accelerated stability studies with HPLC to identify degradation products (e.g., hydrolysis of the fluorobenzoyl group).
  • Excipient Compatibility: Screen with common stabilizers (e.g., polysorbates) via thermal stress testing .

Advanced Research Questions

Q. How can contradictions between in vitro efficacy and in vivo pharmacokinetic profiles of this compound be resolved?

Methodological Answer:

  • Comparative PK/PD Modeling: Integrate in vitro IC50 values with in vivo bioavailability data from rodent studies to identify bioavailability-limiting factors (e.g., first-pass metabolism).
  • Tissue Distribution Studies: Use radiolabeled this compound (e.g., ¹⁴C) to quantify accumulation in target tissues (e.g., synovial fluid) versus plasma .
  • Metabolite Interference Screening: Test major metabolites (e.g., hydroxylated derivatives) for COX inhibition activity to rule out confounding effects .

Q. What experimental strategies address variability in this compound’s therapeutic response across preclinical species?

Methodological Answer:

  • Species-Specific Enzyme Profiling: Compare hepatic CYP450 isoforms (e.g., CYP2C9 in humans vs. CYP2C11 in rats) using microsomal incubation assays.
  • Population Pharmacokinetics: Apply nonlinear mixed-effects modeling (NONMEM) to interspecies data to identify covariates (e.g., body weight, metabolic rate) .
  • Genomic Analysis: Correlate response variability with polymorphisms in drug transporters (e.g., SLCO1B1) via CRISPR-edited cell lines .

Q. How can researchers resolve contradictions between this compound’s anti-inflammatory efficacy and observed cytotoxicity in long-term studies?

Methodological Answer:

  • Dose-Ranging Toxicity Screens: Use high-content imaging (HCI) in primary hepatocytes to quantify mitochondrial membrane potential and ROS generation at therapeutic vs. supratherapeutic doses.
  • Transcriptomic Profiling: Perform RNA-seq on treated cells to identify pathways (e.g., apoptosis, oxidative stress) activated at cytotoxic thresholds.
  • In Vivo Safety Margins: Calculate therapeutic index (LD50/ED50) in chronic dosing models, adjusting formulations (e.g., enteric coatings) to reduce peak plasma spikes .

Q. What advanced methodologies are suitable for identifying this compound’s unknown metabolites in environmental or biological systems?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Use Q-TOF or Orbitrap systems with data-dependent acquisition (DDA) to fragment precursor ions and match to spectral libraries.
  • Stable Isotope Tracing: Administer ¹³C-labeled this compound to track biotransformation pathways in soil or aquatic models (e.g., microbial degradation).
  • Molecular Networking: Apply computational tools (e.g., GNPS) to cluster MS/MS spectra and predict novel metabolite structures .

Q. Guidelines for Addressing Data Contradictions

  • Iterative Analysis: Reconcile conflicting results by repeating experiments under standardized conditions (e.g., controlled humidity for stability studies) .
  • Multivariate Statistics: Use PCA or PLS-DA to identify confounding variables (e.g., batch effects in cell lines) .
  • Ethical Reporting: Disclose limitations (e.g., species translatability) and avoid overgeneralization in conclusions .

Propiedades

IUPAC Name

2-hydroxy-5-(2-phenyl-4,5-dihydrobenzo[e]indol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO3/c27-24-13-11-18(14-21(24)25(28)29)26-22-12-10-16-6-4-5-9-19(16)20(22)15-23(26)17-7-2-1-3-8-17/h1-9,11,13-15,27H,10,12H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWWPSYXSLJRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C3=CC(=C(C=C3)O)C(=O)O)C4=CC=CC=C4)C5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201811
Record name Fendosal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53597-27-6
Record name Fendosal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53597-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fendosal [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053597276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fendosal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fendosal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENDOSAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z709558TZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 16.6 g. (0.063 mole) of 1-phenacyl-2-tetralone, 9.65 g. (0.063 mole) of 5-aminosalicylic acid, and 60 ml. of glacial acetic acid was heated under reflux under nitrogen for 2 hours, cooled and filtered. The collected solid was washed with acetic acid and water, dried and recrystallized from acetic acid to provide 16.3 g. (68%) of crystals, m.p. 223°-225°.
Quantity
0.063 mol
Type
reactant
Reaction Step One
Quantity
0.063 mol
Type
reactant
Reaction Step Two
[Compound]
Name
crystals
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 10.0 g of tautomeric N-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]-N-methylmethanaminium bromide in equilibrium with 1-phenacyl-2-dimethylamino-3,4-dihydronaphthalene hydrobromide and 4.1 g of 5-aminosalicylic acid in 50 ml of acetic acid is vigorously stirred at 75° C. for 4.5 hours. The reaction mixture is then cooled to 20° C., filtered and the precipitate collected, washed successively with one 20 ml portion of acetic acid and five 20 ml portions of hexane and then dried for 20 hours under vacuum to give 3-(3-carboxy-4-hydroxyphenyl)-4,5-dihydro-2-phenylbenz[e]indole.
Name
N-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]-N-methylmethanaminium bromide
Quantity
10 g
Type
reactant
Reaction Step One
Name
1-phenacyl-2-dimethylamino-3,4-dihydronaphthalene hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

304 g of 5-aminosalicylic acid are added to 3800 ml of acetic acid while stirring. The stirred suspension is heated to 60° C. and 791 g of tautomeric 1-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]pyrrolidinium bromide in equilibrium with 1-phenacyl-2-(1-pyrrolidino)-3,4-dihydronaphthalene hydrobromide are added. An additional 150 ml of acetic acid are added to the reaction mixture, which is stirred at 70° C. for 3 to 4 hours and then cooled to ambient temperature. A solid appears and is collected by filtration, washed successively with acetic acid and petroleum ether and dried for 16 hours under vacuum to give 3-(3-carboxy-4-hydroxyphenyl)-4,5-dihydro-2-phenylbenz[e]indole.
Quantity
304 g
Type
reactant
Reaction Step One
Quantity
3800 mL
Type
solvent
Reaction Step One
Name
1-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]pyrrolidinium bromide
Quantity
791 g
Type
reactant
Reaction Step Two
[Compound]
Name
1-phenacyl-2-(1-pyrrolidino)-3,4-dihydronaphthalene hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A well stirred mixture of 3.98 g of tautomeric 1-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]pyrrolidinium bromide in equilibrium with 1-phenacyl-2-(1-pyrrolidino)-3,4-dihydronaphthalene hydrobromide (Example 1a), 1.53 g of 5-aminosalicylic acid and 10 ml of acetic acid is heated at reflux for 15 minutes. The reaction mixture is allowed to stand at ambient temperature and then diluted with 10 ml of acetic acid. The resulting solid is collected by suction filtration, washed with 50 ml of petroleum ether and then dried under high vacuum for 72 hours to give 3-(3-carboxy-4-hydroxyphenyl)-4,5-dihydro-2-phenylbenz[e]indole.
Name
1-[3,4-dihydro-1-(2-oxo-2-phenylethyl)-2(1H)-naphthalenylidene]pyrrolidinium bromide
Quantity
3.98 g
Type
reactant
Reaction Step One
[Compound]
Name
1-phenacyl-2-(1-pyrrolidino)-3,4-dihydronaphthalene hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fendosal
Reactant of Route 2
Fendosal
Reactant of Route 3
Fendosal
Reactant of Route 4
Fendosal
Reactant of Route 5
Fendosal
Reactant of Route 6
Fendosal

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.